molecular formula C₁₂H₁₈F₃NO₅S B1145814 3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate CAS No. 1803033-60-4

3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate

Cat. No.: B1145814
CAS No.: 1803033-60-4
M. Wt: 345.34
InChI Key:
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Description

3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate is a chemical compound that features a cyclohexene ring with a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethanesulfonate (Tf) functional group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The Boc group is commonly introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Formation of Cyclohexene Ring: Cyclohexene derivatives can be synthesized through various methods, including the dehydration of cyclohexanol or the Diels-Alder reaction.

  • Introduction of Trifluoromethanesulfonate Group: The Tf group can be introduced using triflic anhydride in the presence of a base.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring the use of appropriate reaction conditions, and optimizing yields. Large-scale reactions may require specialized equipment and safety measures to handle reactive intermediates and byproducts.

Types of Reactions:

  • Oxidation: The cyclohexene ring can undergo oxidation reactions to form various oxidized products.

  • Reduction: The Boc-protected amino group can be reduced under specific conditions.

  • Substitution: The Tf group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction of the Boc-protected amino group can be achieved using lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

  • Oxidation: Oxidized cyclohexene derivatives, such as cyclohexane-1,2-diol.

  • Reduction: Reduced Boc-protected amines.

  • Substitution: Substituted cyclohexene derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its Boc-protected amino group and Tf group make it a versatile building block for various chemical transformations.

Biology: The Boc-protected amino group can be used to protect amino acids during peptide synthesis. The Tf group can be used to introduce sulfonate esters, which are useful in biological studies.

Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific structural features.

Industry: The compound's reactivity and stability make it useful in the production of materials and chemicals used in various industrial applications.

Mechanism of Action

The mechanism by which 3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the Tf group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond.

Molecular Targets and Pathways Involved:

  • Nucleophilic Substitution: The Tf group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

  • Oxidation and Reduction: The cyclohexene ring and Boc-protected amino group can undergo oxidation and reduction reactions, respectively, leading to various products.

Comparison with Similar Compounds

  • 3-(Boc-amino)cyclohex-1-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of the Tf group.

  • 3-(Boc-amino)cyclohex-1-ene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of the Tf group.

Uniqueness: 3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of both the Boc-protected amino group and the Tf group, which provides versatility in its reactivity and applications.

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-8-5-4-6-9(7-8)21-22(18,19)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAFNACXMKOQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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